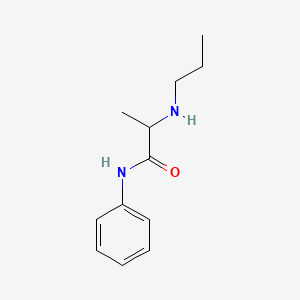

N-phenyl-2-(propylamino)propanamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-phenyl-2-(propylamino)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-3-9-13-10(2)12(15)14-11-7-5-4-6-8-11/h4-8,10,13H,3,9H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENITXZENVSYCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)C(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42459-45-0 | |

| Record name | o-Desmethyl prilocaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042459450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-DESMETHYL PRILOCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E67THD334O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextual Background of N Phenyl 2 Propylamino Propanamide Research

Placement within the Chemical Class of Substituted Propanamides

N-phenyl-2-(propylamino)propanamide belongs to the class of organic compounds known as substituted propanamides. ontosight.ai The core structure features a propanamide moiety, which is a three-carbon carboxamide. Specifically, it is an N-substituted propanamide, where the nitrogen of the amide group is bonded to a phenyl ring. Furthermore, the alpha-carbon of the propanamide backbone is substituted with a propylamino group. This arrangement of functional groups defines its chemical properties and potential biological interactions.

The general structure of propanamide is CH₃CH₂C(=O)NH₂. ontosight.ai In this compound, the amide nitrogen is part of an N-phenyl group, and the second carbon is attached to a propylamino group, leading to the systematic IUPAC name (RS)-N-Phenyl-2-(propylamino)propanamide. allmpus.com

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Chemical Name | (RS)-N-Phenyl-2-(propylamino)propanamide allmpus.com |

| Synonym | Prilocaine (B1678100) EP Impurity F cleanchemlab.com |

| CAS Number | 42459-45-0 cleanchemlab.comallmpus.com |

| Molecular Formula | C₁₂H₁₈N₂O cleanchemlab.comallmpus.com |

| Molecular Weight | 206.28 g/mol allmpus.com |

Historical Development and Academic Significance of Analogous Structures

The academic significance of this compound is best understood through the lens of its parent compound, prilocaine, and other structurally related substituted propanamides.

Prilocaine , chemically N-(2-methylphenyl)-2-(propylamino)propanamide, is a local anesthetic of the amino amide type. pharmaffiliates.comnih.gov Its development and widespread clinical use necessitated the identification and characterization of any impurities and metabolites to ensure patient safety and therapeutic efficacy. uspnf.com This has led to the synthesis and analysis of various related compounds, including this compound. cleanchemlab.compharmaffiliates.comsimsonpharma.compharmaffiliates.com

The broader class of substituted propanamides has been a fertile ground for drug discovery and development. For instance, compounds with similar structural motifs have been investigated for a range of pharmacological activities. The presence of an amide linkage and various substituents on the phenyl ring and the nitrogen atom can significantly influence a molecule's biological activity.

Research into analogous structures has revealed diverse applications:

Local Anesthetics: Besides prilocaine, other N-phenyl-propanamide derivatives have been explored for their anesthetic properties. The core structure is a key pharmacophore for interacting with voltage-gated sodium channels in nerve membranes, leading to a blockade of nerve impulse transmission. pharmacompass.comdrugs.com

Other CNS Activity: Structurally similar compounds have been investigated for their potential as psychostimulants and for the treatment of depression and Alzheimer's disease. drugs.com

Anticonvulsants: The propanamide scaffold is also present in some anticonvulsant drugs. nih.gov

Herbicides: Certain N-phenylpropanamides have been found to possess herbicidal activity. researchgate.net

The study of these analogous structures provides a valuable framework for understanding the potential, albeit currently uncharacterized, pharmacological and toxicological profile of this compound. The synthesis of this compound is often a part of the broader synthetic route for prilocaine, where 2-chloropropionic acid is reacted with o-toluidine, followed by reaction with n-propylamine. google.comchemicaljournal.org The formation of impurities like this compound can occur under certain reaction conditions. chemicaljournal.org

Synthetic Methodologies for N Phenyl 2 Propylamino Propanamide

Established Synthetic Routes and Strategies

The traditional synthesis of N-phenyl-2-(propylamino)propanamide primarily revolves around the formation of an amide bond followed by the introduction of the propylamino group. These methods are well-documented and form the basis for many synthetic variations.

Amidation and Alkylation Approaches

A prevalent and established method for synthesizing this compound involves a two-step process that begins with an amidation reaction, followed by an alkylation step. google.comchemicalbook.com

The initial step is the amidation of an aniline (B41778) derivative, such as o-toluidine, with a 2-halopropanoyl halide, typically 2-chloropropionyl chloride. This reaction forms an intermediate, N-(2-methylphenyl)-2-chloropropanamide. This amidation is often carried out in the presence of a base to neutralize the hydrogen halide byproduct. google.com

Condensation Reactions in Compound Formation

The formation of the amide bond in the synthesis of this compound is fundamentally a condensation reaction. One approach involves the direct condensation of a carboxylic acid with an amine, a method that is attractive due to its atom economy. catalyticamidation.info For instance, propanamide can be prepared through the condensation of urea (B33335) and propanoic acid or by the dehydration of ammonium (B1175870) propionate. wikipedia.org While not a direct route to the title compound, this illustrates the fundamental condensation principle.

In the context of this compound synthesis, direct amidation of aniline or its derivatives with propanoic acid derivatives can be facilitated by catalysts. For example, sulfated TiO2/SnO2 nanocomposites have been shown to be effective heterogeneous catalysts for the direct amidation of aniline and its derivatives with acetic acid, a reaction that can be extrapolated to other carboxylic acids. researchgate.net This type of catalyzed condensation offers a more environmentally friendly alternative to methods requiring stoichiometric activating agents.

Advanced Synthetic Techniques and Catalysis

Modern synthetic chemistry has introduced a variety of advanced techniques and catalytic systems to improve the efficiency and environmental footprint of this compound synthesis. These methods often involve sophisticated catalysts that can operate under milder conditions and with greater selectivity.

Transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-N bonds. rsc.orgnih.gov Palladium-catalyzed N-arylation of amidines, for example, provides a route to N-aryl compounds. nih.gov While not directly applied to this compound in the reviewed literature, these methods hold potential for its synthesis. For instance, the palladium-catalyzed amination of aryl halides is a well-established method for forming the aniline precursor.

Furthermore, the use of imidazolium (B1220033) chloride as a catalyst for the transamidation of primary amines presents a metal-free alternative for amide bond formation, offering moderate to excellent yields and a broad substrate scope. nih.gov Photocatalysis also offers a modern approach, with visible-light-mediated methods for the synthesis of amides from aldehydes and amines via the in situ formation of acid chlorides. researchgate.net

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, base, temperature, and coupling agent.

In the synthesis of a precursor to prilocaine (B1678100), a close analog of the title compound, a study demonstrated the superiority of certain coupling reagents over the traditional use of thionyl chloride. chemicaljournal.org The use of 1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) as a coupling reagent in tetrahydrofuran (B95107) (THF) provided a high yield of the desired amide. chemicaljournal.org The study systematically optimized various parameters as detailed in the tables below.

Table 1: Effect of Different Coupling Reagents on Product Yield chemicaljournal.org

| Entry | Coupling Reagent | Yield (%) |

| 1 | HOBt/DCC | 70.2 |

| 2 | EDC | 75.8 |

| 3 | HBTU | 80.5 |

| 4 | TBTU | 82.3 |

| 5 | HATU | 90.3 |

Table 2: Optimization of Reaction Temperature chemicaljournal.org

| Temperature (°C) | Yield (%) |

| 25 | 90 |

| 30 | 91 |

| 35 | 92 |

| 40 | 91 |

| 45 | 89 |

Table 3: Optimization of Reaction Time chemicaljournal.org

| Time (hours) | Conversion |

| 12 | Incomplete |

| 13 | Incomplete |

| 14 | Complete |

| 15 | Impurities observed |

| 16 | Impurities observed |

These findings highlight that optimal conditions for the synthesis of the prilocaine precursor amide involved using 1.5 equivalents of HATU at 35°C for 14 hours, which resulted in a 92% yield. chemicaljournal.org

In another patented method for a similar compound, the reaction solvent was shown to have a significant impact on the yield of the alkylation step. When changing the solvent from acetone (B3395972) to dimethylformamide (DMF), the yield dropped from 78% to 50%. google.com

Stereoselective Synthesis of this compound Enantiomers

The this compound molecule contains a chiral center at the C2 position of the propanamide moiety, meaning it can exist as two enantiomers. The stereoselective synthesis of these enantiomers is of significant interest, particularly for applications where one enantiomer may have more desirable properties.

One approach to obtaining enantiomerically pure forms of this compound is through chiral resolution of a racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and recovery of the individual enantiomers. chemrxiv.org Another method involves chiral chromatography.

More advanced strategies focus on asymmetric synthesis, where the desired enantiomer is synthesized directly. Biocatalysis offers a powerful tool for this purpose. Enzymes such as lipases and amidases can exhibit high stereoselectivity. For example, the enzymatic kinetic resolution of amino acid amides using stereoselective amidases in the presence of a racemase can be an effective method for producing chiral amino acids, which are precursors to the target molecule. github.com

The development of chiral catalysts for C-H activation and other bond-forming reactions is another promising area. While specific examples for this compound are not abundant in the literature, the principles of asymmetric synthesis using chiral ligands and catalysts are broadly applicable. For instance, the synthesis of chiral N-aryl-phenylalaninamides has been achieved with a focus on preserving the stereochemistry of the starting materials. nih.gov

Structural Characterization and Stereochemical Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the elucidation of the molecular structure of N-phenyl-2-(propylamino)propanamide. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each offer unique insights into the compound's architecture.

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific spectral data for this compound is not publicly available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of closely related compounds such as 2-phenylpropanamide (B1200545) and 2-aminopropane. nih.govdocbrown.info

¹H NMR: The proton NMR spectrum would show distinct signals for the protons of the phenyl ring, typically in the aromatic region (δ 7.0-7.6 ppm). The N-H proton of the amide would likely appear as a broad singlet. The methine (CH) proton at the chiral center would be a multiplet due to coupling with the adjacent methyl and propylamino groups. The propyl group would display characteristic signals: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, and a triplet for the methylene group attached to the nitrogen. The methyl group on the chiral carbon would appear as a doublet.

¹³C NMR: The carbon NMR spectrum would complement the proton data. It would show distinct peaks for the carbonyl carbon of the amide group (around 170-175 ppm), aromatic carbons (120-140 ppm), and the aliphatic carbons of the propylamino and propanamide moieties.

A summary of predicted ¹H NMR spectral assignments is provided below.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern |

| Aromatic (C₆H₅) | 7.0 - 7.6 | Multiplet |

| Amide (NH) | Broad Singlet | Singlet |

| Methine (CH) | Multiplet | Multiplet |

| Propyl (NCH₂) | Triplet | Triplet |

| Propyl (CH₂) | Sextet | Sextet |

| Propyl (CH₃) | Triplet | Triplet |

| Propanamide (CH₃) | Doublet | Doublet |

Mass spectrometry is used to determine the molecular weight and to deduce the structure from fragmentation patterns. For this compound (molecular formula C₁₂H₁₈N₂O), the exact mass is 206.1419 g/mol . uni.lulgcstandards.com High-resolution mass spectrometry can confirm this elemental composition.

Electron ionization (EI) would lead to the formation of a molecular ion ([M]⁺) and various fragment ions. The fragmentation pattern can be predicted by considering the cleavage of the weakest bonds. Common fragmentation pathways for amides include α-cleavage and McLafferty rearrangement. Key fragmentations for this molecule would involve the scission of the amide C-N bond and cleavage at the bonds adjacent to the propylamino nitrogen. docbrown.info

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for different adducts of the molecule. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 207.14918 | 149.1 |

| [M+Na]⁺ | 229.13112 | 153.2 |

| [M-H]⁻ | 205.13462 | 152.1 |

| [M+K]⁺ | 245.10506 | 151.4 |

| [M+H-H₂O]⁺ | 189.13916 | 142.1 |

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure. Based on the spectrum of the similar N-phenylpropanamide, key peaks can be identified. researchgate.net

N-H Stretching: A peak in the region of 3300-3500 cm⁻¹ corresponds to the stretching vibration of the N-H bond in the secondary amide and the secondary amine.

C-H Stretching: Aromatic C-H stretching appears just above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl and methyl groups appears just below 3000 cm⁻¹.

C=O Stretching (Amide I band): A strong absorption band around 1640-1680 cm⁻¹ is characteristic of the carbonyl group in the secondary amide. researchgate.net

N-H Bending (Amide II band): A peak around 1550 cm⁻¹ is due to the N-H bending vibration coupled with C-N stretching.

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region indicate the presence of the phenyl ring.

C-N Stretching: Vibrations for the C-N bonds of the amide and the amine would be found in the fingerprint region (1000-1350 cm⁻¹).

Chiral Aspects and Enantiomeric Purity Assessment

The presence of a stereocenter at the second carbon of the propanamide chain (the carbon atom bonded to the phenylamino (B1219803) group, the propylamino group, a methyl group, and a carbonyl group) means that this compound exists as a pair of enantiomers (R and S forms).

The separation of these enantiomers is crucial for stereochemical analysis and is typically achieved using chiral chromatography, most commonly High-Performance Liquid Chromatography (HPLC). nih.govsigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Commonly used CSPs for separating chiral amines and amides include those based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) or cyclodextrins. nih.govsigmaaldrich.com The separation mechanism involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, are stereoselective.

A typical method would involve a normal-phase mobile system, such as a mixture of hexane (B92381) and a polar alcohol like 2-propanol, with UV detection to monitor the elution of the separated enantiomers. researchgate.net

The three-dimensional shape, or conformation, of the stereoisomers of this compound is complex due to the presence of several rotatable single bonds. Conformational analysis aims to identify the most stable (lowest energy) conformations. This is often accomplished using computational chemistry methods, such as Density Functional Theory (DFT). researchgate.net

Rotation around the C(O)-N amide bond.

Rotation around the Cα-C(O) bond.

Rotation around the Cα-N(propyl) bond.

Rotation within the n-propyl group.

For each enantiomer (R and S), a potential energy surface can be calculated by systematically rotating these bonds to find the global and local energy minima. The resulting preferred conformations for the R- and S-enantiomers are non-superimposable mirror images of each other. This difference in 3D structure is the basis for their differential interaction with chiral environments, such as CSPs or biological receptors.

Structure Activity Relationship Sar Studies of N Phenyl 2 Propylamino Propanamide Derivatives

Identification of Core Pharmacophoric Elements

Pharmacophore mapping for N-phenyl-2-(propylamino)propanamide and its analogs, particularly those with anticonvulsant properties, has revealed a consensus of essential structural motifs required for biological activity. These core elements collectively define the molecule's ability to interact with its biological target.

A generally accepted pharmacophore model for this class of compounds includes:

An Aromatic Ring: The N-phenyl group serves as a crucial hydrophobic region, engaging in van der Waals and pi-pi stacking interactions with the receptor.

A Hydrogen Bond Acceptor/Donor Unit: The amide linkage (-C(=O)NH-) is a critical feature, capable of forming hydrogen bonds with the biological target. The carbonyl oxygen acts as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor.

The spatial arrangement of these elements is paramount. For instance, in related anticonvulsant compounds, the presence of an aryl ring, an electron donor atom, and a hydrogen bond acceptor/donor unit in close proximity is considered essential for activity.

Effects of Substituent Modifications on Molecular Interactions

The potency and selectivity of this compound derivatives can be finely tuned by strategic modifications to various parts of the molecule. These alterations can influence the compound's electronic properties, steric profile, and ultimately, its interaction with the target protein.

Aromatic Ring Substitutions and Electronic Effects

Modifications to the N-phenyl ring have a profound impact on the activity of this class of compounds. The introduction of substituents can alter the electron density of the ring and introduce steric hindrance, thereby influencing binding affinity.

In studies of related N-phenylacetamide derivatives with anticonvulsant activity, the nature and position of substituents on the phenyl ring were found to be critical. For example, the introduction of a trifluoromethyl group at the 3-position of the anilide ring led to a notable increase in activity in the maximal electroshock (MES) seizure model. nih.gov Conversely, many 3-chloroanilide analogs were found to be inactive. nih.gov This highlights the sensitive nature of electronic and steric effects on the phenyl ring.

Similarly, in a series of N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide derivatives acting as TRPV1 antagonists, the introduction of a fluoro group at the 3-position of the N-benzyl ring resulted in high binding affinity and potent antagonism. nih.gov

Table 1: Impact of Aromatic Ring Substitution on Activity of Related Propanamide and Acetamide Derivatives

| Parent Compound Class | Substitution on Phenyl Ring | Observed Effect on Activity | Reference |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide | 3-Trifluoromethyl | Increased anticonvulsant activity | nih.gov |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide | 3-Chloro | Inactive | nih.gov |

| N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide | 3-Fluoro on N-benzyl ring | High binding affinity and potent TRPV1 antagonism | nih.gov |

| N-phenyl-2-phtalimidoethanesulfonamide | Nitro, methyl, chloro | More active than unsubstituted derivative | nih.gov |

This table is for illustrative purposes and shows data from related compound series to highlight the principles of aromatic ring substitution effects.

Alkyl Chain and Amino Group Modifications

Alterations to the 2-(propylamino)propanamide side chain, including the length of the alkyl group and substitutions on the amino nitrogen, are pivotal in modulating biological activity.

The nature of the substituent on the amino nitrogen can dramatically influence potency. For instance, in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, replacing the phenylpiperazine moiety with a benzylpiperazine or a hydroxyethylpiperazine led to a decrease in anticonvulsant activity. nih.gov This suggests that the specific size, shape, and lipophilicity of the group attached to the nitrogen are crucial for optimal interaction with the target.

Furthermore, a study on N-phenyl-2-phtalimidoethanesulfonamide derivatives revealed that replacing an N-isopropyl moiety with an N-phenyl ring resulted in a loss of anticonvulsant activity. nih.gov However, activity could be regained by introducing specific substituents onto this new N-phenyl ring, underscoring the intricate interplay between different parts of the molecule. nih.gov

Conformational Flexibility and its Influence on Activity

The three-dimensional shape of a molecule is a critical determinant of its biological function. For this compound derivatives, the conformational flexibility, or lack thereof, can significantly impact their ability to adopt the optimal orientation for binding to a receptor.

Stereochemistry at the chiral center of the propanamide backbone is a key factor. A study on N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists demonstrated marked stereospecific activity, with the (S)-configuration showing significantly higher potency than the (R)-configuration. nih.gov A docking study suggested that the (S)-enantiomer forms crucial hydrogen bonds with the receptor, highlighting the importance of a precise 3D arrangement of interacting groups. nih.gov

The introduction of conformational constraints can also be a powerful tool in SAR studies. By restricting the rotational freedom of the molecule, it is possible to lock it into a more bioactive conformation, potentially leading to increased potency and selectivity. While specific studies on conformationally restricted analogs of this compound are limited, the principle remains a key consideration in the design of new derivatives.

Molecular and Cellular Mechanisms of Action of N Phenyl 2 Propylamino Propanamide

Investigation of Ion Channel Modulation

The principal mechanism of action of N-phenyl-2-(propylamino)propanamide involves its interaction with ion channels, which are crucial for the initiation and propagation of action potentials in neurons.

Interactions with Voltage-Gated Sodium Channels

The primary molecular target of this compound is the voltage-gated sodium channel. By binding to the intracellular surface of these channels, it effectively blocks the influx of sodium ions into the neuron. drugbank.com This action prevents the depolarization of the neuronal membrane, thereby inhibiting the generation and conduction of nerve impulses. drugbank.com The blockade of sodium channels is a reversible process; as the drug diffuses away from the channel, its function is restored, and nerve signal propagation resumes. drugbank.com This interaction is fundamental to its anesthetic properties. The affinity of local anesthetics for sodium channels is often state-dependent, with a higher affinity for channels in the open or inactivated states, which are more prevalent in rapidly firing neurons.

Exploration of Other Ion Channel Targets

While the blockade of sodium channels is the most well-documented mechanism, preclinical evidence suggests that local anesthetics like this compound may also interact with other ion channels, albeit with lower affinity. Research on similar local anesthetics has indicated potential interactions with voltage-gated potassium and calcium channels. For instance, bupivacaine and lidocaine (B1675312) have been shown to block voltage-gated potassium currents in rat dorsal root ganglia neurons. nih.gov Blockade of voltage-gated calcium channels in rat sensory neurons has also been observed with tetracaine. nih.gov However, specific preclinical studies detailing the direct effects and binding affinities of this compound on these other ion channel targets are not extensively available. Further research is needed to fully characterize the selectivity profile of this compound across a range of ion channels.

Receptor Binding Profiling in Preclinical Systems

Beyond its effects on ion channels, this compound has been shown to interact with other receptor systems. A preclinical study investigating the affinity of various local anesthetics for the β2-adrenergic receptor demonstrated that prilocaine (B1678100) exhibits a binding affinity with a pKi value of 3.8. nih.gov This interaction suggests a potential for modulation of adrenergic signaling, although the clinical significance of this finding requires further investigation. Comprehensive preclinical screening of this compound against a wider panel of receptors, including opioid and muscarinic receptors, is necessary to establish a complete receptor binding profile and to understand any potential off-target effects.

| Receptor | Ligand | Species | Assay | pKi | Ki (nM) |

| β2-Adrenergic Receptor | Prilocaine | Human | Radioligand Binding Assay | 3.8 | 158489 |

Enzyme Modulation and Inhibition Kinetics

The metabolic pathway of this compound involves several enzyme systems. It is metabolized in both the liver and the kidneys. drugbank.com Preclinical studies have identified that its hydrolysis is mediated by human carboxylesterases (CES) 1A and CES2. nih.gov Furthermore, cytochrome P450 enzymes, specifically CYP2E1 and CYP3A4, are involved in its metabolic activation. nih.govresearchgate.net

Some local anesthetics have been shown to influence inflammatory pathways by affecting cyclooxygenase (COX) enzymes. For instance, bupivacaine has been observed to increase COX-2 gene expression. nih.gov While prilocaine is used in topical formulations for analgesia, its specific modulatory effects and inhibition kinetics on COX-1 and COX-2 require further dedicated preclinical investigation.

Cellular Uptake and Intracellular Localization Studies

The cellular uptake of this compound is essential for its interaction with the intracellularly located binding site on voltage-gated sodium channels. As an amphipathic molecule, it is believed to readily permeate the lipid bilayer of neuronal membranes to reach its target. However, specific preclinical studies detailing the kinetics and mechanisms of its cellular uptake and its subsequent intracellular distribution and accumulation are limited. Understanding these processes is crucial for optimizing drug delivery and efficacy. Future research employing advanced imaging and analytical techniques could provide valuable insights into the cellular pharmacokinetics of this compound.

Preclinical Metabolic Pathway Investigations of N Phenyl 2 Propylamino Propanamide

In Vitro Metabolic Transformations in Subcellular Fractions

In vitro studies using subcellular fractions, such as liver microsomes, are fundamental in elucidating the metabolic fate of new chemical entities. These preparations contain the enzymatic machinery responsible for the biotransformation of xenobiotics.

Phase I metabolism typically involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis, making the compound more polar. For a compound with the structure of N-phenyl-2-(propylamino)propanamide, the primary Phase I metabolic reactions are predicted to be N-dealkylation and hydroxylation, based on studies of analogous amphetamine-type compounds. nih.govcaymanchem.com

Key potential Phase I transformations include:

N-Depropylation: The removal of the propyl group from the nitrogen atom would be a major metabolic pathway. This N-dealkylation would yield 2-amino-N-phenylpropanamide . This is a common metabolic route for N-alkylated amphetamines. caymanchem.comwikipedia.org

Aromatic Hydroxylation: The addition of a hydroxyl group to the phenyl ring is another significant pathway. This reaction, primarily at the para-position, would result in N-(4-hydroxyphenyl)-2-(propylamino)propanamide . Aromatic hydroxylation is a well-documented metabolic step for amphetamine, catalyzed mainly by CYP2D6. nih.govnih.govdrugbank.com

Aliphatic Hydroxylation: Hydroxylation can also occur on the alkyl side chain. Beta-hydroxylation (at the carbon adjacent to the nitrogen) would form a norephedrine-like metabolite. This pathway is generally considered minor for amphetamines. nih.gov

The formation of these metabolites is typically identified and confirmed using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov

Table 1: Predicted Phase I Metabolites of this compound

| Metabolic Reaction | Predicted Metabolite | Basis of Prediction (Related Compounds) |

| N-Depropylation | 2-amino-N-phenylpropanamide | N-dealkylation of N-alkylamphetamines caymanchem.comwikipedia.org |

| Aromatic Hydroxylation | N-(4-hydroxyphenyl)-2-(propylamino)propanamide | p-hydroxylation of amphetamine nih.govdrugbank.com |

| Aliphatic Hydroxylation | N-phenyl-2-(propylamino)-β-hydroxypropanamide | β-hydroxylation of amphetamine nih.gov |

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which further increases water solubility and facilitates excretion. drughunter.comresearchgate.net For the predicted hydroxylated metabolites of this compound, the primary Phase II reactions would be glucuronidation and sulfation. nih.gov

Glucuronidation: The hydroxylated metabolites, such as N-(4-hydroxyphenyl)-2-(propylamino)propanamide, are expected to undergo conjugation with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). drughunter.com

Sulfation: The phenolic hydroxyl group can also be conjugated with a sulfonate group, a reaction mediated by sulfotransferases (SULTs). drughunter.comresearchgate.net

These conjugation reactions result in highly polar metabolites that are readily eliminated from the body, primarily through urine.

Role of Specific Enzymatic Systems in Biotransformation

The biotransformation of amphetamine-like compounds is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. wikipedia.orgrsc.org

Research on a wide range of amphetamine derivatives consistently points to the critical role of the CYP2D6 isoenzyme. nih.govnih.gov

CYP2D6: This is the principal enzyme responsible for the aromatic hydroxylation of amphetamine and its analogs. nih.govnih.govresearchgate.net It is highly likely that CYP2D6 would be the primary catalyst for the formation of N-(4-hydroxyphenyl)-2-(propylamino)propanamide. The rate of metabolism via CYP2D6 can be influenced by the size of the N-alkyl group. nih.gov It is also important to note that many amphetamine-like compounds can act as inhibitors of CYP2D6, potentially leading to drug-drug interactions. nih.gov

Other CYP Isoforms: While CYP2D6 is dominant, other isoforms such as CYP1A2, CYP2B6, and CYP3A4 may also contribute to the metabolism, particularly through N-dealkylation. caymanchem.comnih.gov Studies on methamphetamine have shown that pretreatment with inducers of certain CYP enzymes can alter the metabolic profile. For instance, phenobarbital, an inducer of CYP2B enzymes, has been shown to increase the N-demethylation of methamphetamine. nih.gov Conversely, methamphetamine administration in rats has been shown to induce the activity of CYP2C6 and the CYP2D subfamily. nih.gov

Table 2: Predicted Enzymatic Contribution to the Metabolism of this compound

| Enzyme Family | Specific Isoenzyme(s) | Predicted Metabolic Reaction(s) | Basis of Prediction (Related Compounds) |

| Cytochrome P450 | CYP2D6 | Aromatic Hydroxylation | Primary enzyme for amphetamine hydroxylation nih.govnih.gov |

| CYP1A2, CYP2B6, CYP3A4 | N-Depropylation | Involvement in N-dealkylation of amphetamines caymanchem.comnih.gov | |

| Non-P450 | Dopamine (B1211576) β-hydroxylase | Aliphatic (β) Hydroxylation | Catalyzes β-hydroxylation of amphetamine nih.gov |

| Phase II Enzymes | UGTs, SULTs | Glucuronidation, Sulfation | Conjugation of hydroxylated metabolites nih.govdrughunter.com |

While CYPs are the major players, other enzyme systems can be involved. For amphetamine, the minor pathway of β-hydroxylation to form norephedrine (B3415761) is catalyzed by dopamine β-hydroxylase. nih.gov It is plausible that a similar enzymatic process could lead to the β-hydroxylation of this compound.

Comparative Metabolic Studies with Structurally Related Compounds

The metabolism of this compound can be contextualized by comparing it to its simpler, well-studied analogs: amphetamine and N-propylamphetamine.

Amphetamine: The primary metabolic pathways are aromatic p-hydroxylation to 4-hydroxyamphetamine and N-deamination. drugbank.comresearchgate.net A minor pathway involves β-hydroxylation to norephedrine. nih.gov The metabolism is stereoselective, with the (S)-enantiomer often being eliminated more rapidly. nih.gov

N-propylamphetamine (NPA): As an N-alkylated derivative, NPA undergoes N-dealkylation to form amphetamine, which is then further metabolized as described above. wikipedia.org NPA can also be directly hydroxylated on the phenyl ring. Studies in rat liver homogenates have also identified N-oxygenated products.

This comparative analysis underscores a predictable pattern of metabolism for N-alkylated phenylethylamine structures, centered on N-dealkylation and aromatic hydroxylation, primarily driven by the CYP2D6 enzyme.

Advanced Analytical Methodologies for N Phenyl 2 Propylamino Propanamide

Quantitative Chromatographic Techniques

Chromatographic methods are central to the quantitative analysis of N-phenyl-2-(propylamino)propanamide, offering high-resolution separation from the active pharmaceutical ingredient (API) and other related substances.

High-Performance Liquid Chromatography (HPLC) for Purity and Content

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity and quantifying the content of this compound in pharmaceutical substances. Reversed-phase HPLC methods are commonly developed and validated for the determination of Prilocaine (B1678100) and its impurities. diva-portal.orgresearchgate.net While specific validated methods for this compound are not extensively detailed in publicly available literature, the general principles for analyzing Prilocaine impurities can be applied.

A study focused on the development of an HPLC method for six related impurities in Prilocaine highlights the use of a Hypercarb column, which was found to be selective and reproducible. diva-portal.org The validation of such a method demonstrates its suitability for detecting and quantifying impurities at low levels. diva-portal.org For the analysis of Prilocaine and its impurities, a reversed-phase C18 column is also frequently utilized. researchgate.net

A Certificate of Analysis for Prilocaine EP Impurity F, which is (R)-N-phenyl-2-(propylamino)propanamide, indicates a chromatographic purity of over 90%, confirming the use of chromatographic techniques for its quality control. cleanchemlab.com

Table 1: Representative HPLC Parameters for the Analysis of Prilocaine and its Impurities

| Parameter | Typical Value/Condition |

| Column | Hypercarb or Reversed-Phase C18 |

| Mobile Phase | Acetonitrile and a buffered aqueous solution (e.g., phosphate (B84403) or diethylamine (B46881) solution) |

| Detection | UV at 225 nm |

| Flow Rate | 1.2 mL/min |

| Concentration Range | 1-6 µg/mL |

| Retention Time | Prilocaine: ~6.075 min |

This table presents typical parameters based on methods for Prilocaine and its impurities; specific values for this compound may vary. researchgate.net

Gas Chromatography (GC) Applications

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and the definitive identification of unknown components.

LC-MS and GC-MS for Metabolite and Impurity Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the gold standards for the identification of metabolites and impurities in drug substances. nist.govresearchgate.net The coupling of a separation technique with mass spectrometry provides both retention time and mass-to-charge ratio data, enabling confident identification.

For related compounds, such as ketamine analogues which share some structural similarities, characteristic fragmentation pathways in GC-MS involve α-cleavage and further losses of small molecules. nih.gov In LC-MS/MS, the protonated molecule [M+H]⁺ is often the precursor ion, which then fragments to produce product ions. forensicrti.org A Certificate of Analysis for Prilocaine EP Impurity F confirms its structure by mass spectrometry, indicating a molecular weight of 206.3 g/mol . cleanchemlab.comcleanchemlab.com PubChemLite also provides predicted collision cross-section values for various adducts of this compound, which can be useful in MS analysis. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 207.14918 | 149.1 |

| [M+Na]⁺ | 229.13112 | 153.2 |

| [M-H]⁻ | 205.13462 | 152.1 |

| [M+NH₄]⁺ | 224.17572 | 167.2 |

| [M+K]⁺ | 245.10506 | 151.4 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

The fragmentation pattern of propanamide in a mass spectrometer typically shows a base peak at m/z 44, corresponding to the [O=C-NH₂]⁺ ion. docbrown.info The fragmentation of propan-2-amine often results in a base peak at m/z 44 as well. docbrown.info While these are simpler molecules, their fragmentation can provide clues to the expected fragmentation of the larger this compound molecule.

Spectrophotometric Methods for Analytical Determination

Spectrophotometric methods, particularly UV-Vis spectroscopy, offer a simple and rapid approach for the quantitative determination of pharmaceutical compounds. These methods are often used for routine quality control assays.

While a specific UV-Vis spectrum for this compound is not available in the searched literature, the analysis of related local anesthetics shows that they have very similar UV spectra. researchgate.net For instance, a method for the simultaneous determination of lidocaine (B1675312) and prilocaine in a topical formulation used a detection wavelength of 225 nm. researchgate.net Another study on the stability-indicating HPLC assay for prilocaine combinations also utilized UV detection, suggesting that this compound would also exhibit UV absorbance that can be exploited for its quantification. researchgate.net

Computational and Theoretical Investigations of N Phenyl 2 Propylamino Propanamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. mdpi.comscispace.commdpi.com The primary goal of docking is to determine the binding mode and affinity of the ligand-receptor interaction. This is achieved by sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on energy calculations. scispace.com

In the context of N-phenyl-2-(propylamino)propanamide, molecular docking simulations could be employed to identify potential biological targets and elucidate its mechanism of action. The process would involve:

Preparation of the Ligand and Receptor: A three-dimensional structure of this compound would be generated and optimized. A known or hypothesized protein target's 3D structure, typically obtained from X-ray crystallography or NMR, would also be prepared by adding hydrogen atoms and assigning charges. mdpi.com

Docking Simulation: Using specialized software, the ligand is placed into the binding site of the receptor. The program then explores various translational, rotational, and conformational degrees of freedom for the ligand to find the most energetically favorable binding pose. mdpi.com

Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding free energy. Lower scores generally indicate a more stable complex and higher binding affinity. nih.gov The analysis of the best-ranked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, that stabilize the complex. mdpi.com

While a powerful predictive tool, specific molecular docking studies detailing the ligand-target interactions for this compound are not available in published literature. Such studies would be instrumental in screening for its potential as a therapeutic agent against various diseases by predicting its interaction with known drug targets.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical (QC) calculations apply the principles of quantum mechanics to study the electronic structure and reactivity of molecules. These methods provide deep insights into a molecule's intrinsic properties, which are fundamental to its chemical behavior and interactions. For this compound, QC calculations can be used to determine:

Molecular Geometry: Calculating the most stable three-dimensional arrangement of atoms.

Electronic Properties: Determining the distribution of electrons within the molecule, including atomic charges and the energies of molecular orbitals (e.g., HOMO and LUMO). These properties are crucial for understanding how the molecule will interact with other substances.

Reactivity Descriptors: Predicting sites within the molecule that are susceptible to electrophilic or nucleophilic attack, which can shed light on its metabolic pathways and potential for covalent interactions with biological targets.

Reaction Mechanisms: Modeling the energy profiles of chemical reactions, including the identification of transition states and calculation of activation energies. frontiersin.org This could be used to investigate the stability of this compound and its potential to metabolize into other compounds.

For instance, calculations could reveal the partial charges on the nitrogen and oxygen atoms, identifying them as potential sites for hydrogen bonding with a receptor. semanticscholar.org Although no specific quantum chemical studies on this compound have been published, these theoretical investigations would provide a foundational understanding of its chemical nature.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com Unlike the static picture provided by molecular docking, MD simulations offer a dynamic view of the ligand-receptor complex, accounting for the flexibility of both the ligand and the protein in a simulated physiological environment (e.g., in water). mdpi.comscispace.com

When applied to this compound, an MD simulation would typically start with the best-docked pose obtained from molecular docking. The simulation would then calculate the forces between atoms and use Newton's laws of motion to predict their subsequent movements over a specific time, often on the scale of nanoseconds to microseconds. nih.gov

Key insights from MD simulations include:

Conformational Analysis: Revealing the different shapes (conformations) the molecule can adopt and the flexibility of its rotatable bonds.

Binding Stability: Assessing the stability of the ligand-receptor complex over time. The root-mean-square deviation (RMSD) of the ligand's position can indicate whether it remains stably bound in the active site. nih.gov

Interaction Dynamics: Monitoring how interactions like hydrogen bonds form and break over the course of the simulation, providing a more realistic picture of the binding. mdpi.com

Binding Kinetics: Advanced MD techniques can be used to estimate the rates at which a ligand binds (k_on) and unbinds (k_off) from its target, providing crucial information about the drug's residence time and efficacy. nih.govnih.gov

MD simulations serve as a computational microscope, refining the static models from docking and providing a deeper understanding of the conformational changes and kinetics that govern the interaction of this compound with a biological target. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.org The fundamental principle of QSAR is that the structural properties of a molecule, such as its size, shape, lipophilicity, and electronic features, determine its activity. researchgate.net

A QSAR model is built using a dataset of compounds with known structures and measured biological activities. The process involves:

Data Collection: Assembling a set of structurally similar molecules with corresponding activity data (e.g., IC50 values).

Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, are calculated to represent its physicochemical properties.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a mathematical equation that correlates the descriptors with the biological activity. wikipedia.orgresearchgate.net

Validation: The predictive power of the model is rigorously tested to ensure it is robust and can accurately predict the activity of new, untested compounds.

For this compound, a QSAR study would require activity data for a series of its analogs. Such a model could then be used to predict the activity of newly designed derivatives, helping to prioritize which compounds to synthesize and test, thereby saving significant time and resources in the drug discovery process. nih.gov QSAR provides a powerful framework for optimizing lead compounds and designing new molecules with enhanced efficacy.

In Silico Prediction of Molecular Properties and Interactions

In silico methods refer to any computational analysis, and in drug discovery, this often involves predicting a compound's pharmacokinetic properties, such as Absorption, Distribution, Metabolism, and Excretion (ADME). researchgate.netresearchgate.net These predictions are vital for assessing a compound's drug-likeness and potential for success as a therapeutic agent.

For this compound, various molecular properties can be calculated using computational tools. These properties help predict its behavior in a biological system. While extensive experimental data is not available, several key physicochemical properties have been computationally predicted.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Description |

|---|---|---|

| Molecular Formula | C₁₂H₁₈N₂O | The elemental composition of the molecule. chemscene.com |

| Molecular Weight | 206.28 g/mol | The mass of one mole of the compound. chemscene.com |

| TPSA | 41.13 Ų | Topological Polar Surface Area; predicts drug transport properties. chemscene.com |

| LogP | 2.0132 | Logarithm of the partition coefficient; indicates lipophilicity. chemscene.com |

| H-Bond Acceptors | 2 | Number of atoms that can accept a hydrogen bond. chemscene.com |

| H-Bond Donors | 2 | Number of atoms that can donate a hydrogen bond. chemscene.com |

These predicted values provide a preliminary assessment of the molecule's characteristics. For example, the LogP value suggests moderate lipophilicity, which is often favorable for oral bioavailability. The number of hydrogen bond donors and acceptors indicates its potential to form interactions with biological targets. These in silico predictions are a crucial first step in evaluating the pharmaceutical potential of this compound. researchgate.net

Synthesis and Study of Novel N Phenyl 2 Propylamino Propanamide Analogues

Design Principles for New Chemical Entities

The design of new chemical entities (NCEs) based on the N-phenyl-2-(propylamino)propanamide scaffold is guided by established principles of medicinal chemistry, aiming to modulate the compound's properties through systematic structural modifications. A primary strategy involves scaffold hopping, where the core structure is altered to explore new chemical space while retaining key pharmacophoric features. This can involve the introduction of different ring systems or the modification of existing ones to influence factors like binding affinity, selectivity, and pharmacokinetic properties.

Another key design principle is the exploration of structure-activity relationships (SAR). This involves the systematic modification of various substituents on the parent molecule to understand their impact on its biological activity. For the this compound scaffold, potential points of modification include the phenyl ring, the propylamino group, and the propanamide backbone itself. For instance, the introduction of different functional groups on the phenyl ring can alter the electronic and steric properties of the molecule, potentially leading to enhanced interactions with biological targets. Similarly, modifications to the N-propyl group, such as altering its length or introducing branching, can influence the compound's lipophilicity and binding specificity.

In a broader context, the design of novel propanamide derivatives often draws inspiration from successful drug discovery campaigns targeting a wide range of biological targets. For example, studies on N-phenyl aromatic amide derivatives as xanthine (B1682287) oxidase inhibitors have demonstrated that the strategic placement of imidazole (B134444) and other heterocyclic moieties can significantly enhance inhibitory potency. nih.gov Such findings provide valuable insights for the design of novel this compound analogues, suggesting that the incorporation of similar functional groups could lead to compounds with interesting biological profiles.

Synthesis and Characterization of Designed Analogues

The synthesis of this compound and its analogues can be achieved through various established synthetic routes in organic chemistry. A common approach involves the coupling of a suitable amine with a carboxylic acid or its activated derivative. For the parent compound, this would typically involve the reaction of aniline (B41778) with 2-(propylamino)propanoic acid.

The synthesis of analogues with modifications on the phenyl ring can be accomplished by starting with appropriately substituted anilines. For instance, the introduction of electron-withdrawing or electron-donating groups on the aniline can be used to probe the electronic requirements for a desired activity. Similarly, variations in the amino portion of the molecule can be achieved by employing different primary or secondary amines in the coupling reaction.

A general synthetic scheme for preparing N-substituted propanamide derivatives often involves the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This method facilitates the formation of the amide bond between the carboxylic acid and the amine under mild conditions. The characterization of the synthesized analogues is crucial to confirm their structure and purity. Standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy are employed to verify the chemical structure of the newly synthesized compounds.

While specific synthetic details for a broad range of this compound analogues are not extensively reported in the available literature, related studies on other propanamide derivatives offer valuable procedural insights. For example, the synthesis of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides has been achieved through the azide (B81097) coupling of a propanhydrazide with various amines, demonstrating a versatile method for introducing diversity at the amide nitrogen.

Comparative Analysis of Molecular Interactions and Activities with this compound

A critical aspect of developing novel analogues is the comparative analysis of their molecular interactions and biological activities relative to the parent compound, this compound. This analysis helps in understanding the SAR and in refining the design of future generations of compounds.

In silico methods, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the potential binding modes of the analogues with a given biological target. These computational techniques can help to rationalize the observed biological activities and guide the design of new compounds with improved properties. For instance, molecular docking studies on N-phenyl aromatic amide derivatives have successfully rationalized their binding affinity through the identification of key interactions with amino acid residues in the target protein's active site. nih.gov

Experimentally, the biological activity of the synthesized analogues would be assessed using appropriate in vitro and in vivo assays. The specific assays would depend on the intended application of the compounds. For example, if the compounds are being investigated as enzyme inhibitors, enzymatic assays would be used to determine their inhibitory potency (e.g., IC₅₀ values).

A study on enkephalin analogues conjugated with N-phenyl-N-(piperidin-2-ylmethyl)propionamide derivatives highlighted the importance of the linker and specific amino acid substitutions in achieving high binding affinities at opioid receptors. nih.gov This suggests that even subtle structural modifications can have a profound impact on the biological activity of propanamide-based compounds.

Due to a lack of specific studies on this compound analogues in the public domain, a direct comparative analysis is not possible at this time. However, the principles outlined above provide a clear framework for how such an analysis would be conducted.

Exploration of Diverse Propanamide Scaffolds for Academic Interest

The propanamide scaffold is a versatile building block in medicinal chemistry, and its exploration extends beyond the immediate analogues of this compound. The academic interest in diverse propanamide scaffolds stems from their presence in a wide range of biologically active molecules and their synthetic accessibility.

Researchers have explored the synthesis of various functionalized propanamide-containing scaffolds to create libraries of compounds for high-throughput screening. The concept of scaffold diversity is crucial in drug discovery, as it increases the probability of identifying novel hits with desired biological activities. nih.gov A systematic approach to generating diverse, lead-like scaffolds from α,α-disubstituted amino acids has been demonstrated, showcasing a powerful strategy for the efficient synthesis of novel molecular frameworks. rsc.org

The synthesis and biological evaluation of 3-(4-substituted-phenyl)-N-hydroxy-2-propenamides as histone deacetylase inhibitors is another example of the exploration of propanamide-related scaffolds. nih.gov This work demonstrates how modifications to the core structure can lead to potent and selective inhibitors of important biological targets.

The development of novel synthetic methodologies that allow for the rapid and efficient construction of diverse propanamide scaffolds is an active area of research. These methods often employ cascade reactions or multicomponent reactions to build molecular complexity in a single step. The ultimate goal is to create collections of compounds that cover a wide range of chemical space, thereby increasing the chances of discovering new molecules with valuable properties for academic and industrial research.

Future Directions in N Phenyl 2 Propylamino Propanamide Research

Elucidating Underexplored Molecular Targets and Pathways

The primary molecular targets of amide-type local anesthetics, the parent class of N-phenyl-2-(propylamino)propanamide, are well-established as voltage-gated sodium channels. rsc.orgnysora.com By blocking these channels in nerve cell membranes, they prevent the influx of sodium ions necessary for the generation and conduction of nerve impulses, resulting in a reversible blockade of sensation. nysora.com However, the full spectrum of molecular interactions for this class of compounds is likely more complex and warrants deeper investigation for this compound.

Future research should aim to deorphanize this compound by screening it against a wide array of potential biological targets. Based on the known secondary effects of related local anesthetics, promising areas of exploration include:

Other Ion Channels: Local anesthetics can also affect potassium (K+) and calcium (Ca2+) channels, though typically with lower affinity than for sodium channels. nysora.comoup.com Investigating the specific interactions of this compound with various subtypes of these channels could reveal novel modulatory effects. For instance, certain local anesthetics have been shown to be blockers of TASK-1, a type of potassium channel, which could be a therapeutic target for atrial fibrillation. mdpi.com

Cellular Signaling Cascades: Studies on local anesthetics have indicated an impact on several key intracellular signaling pathways. These include the PI3K-Akt pathway, which is central to cell survival and proliferation, and MAPK pathways, which are involved in stress responses. nih.gov Proteomics analysis of bupivacaine-induced neurotoxicity has highlighted the central role of the PI3K pathway. nih.gov

G-Protein Coupled Receptors (GPCRs): Evidence suggests that local anesthetics may interact with G-protein-regulated channels, potentially explaining some of their systemic side effects. oup.com

Apoptotic Pathways: At the cellular level, the neurotoxicity of some local anesthetics is linked to the activation of the intrinsic caspase pathway of apoptosis. nih.gov Understanding if this compound modulates these pathways could inform its potential toxicological profile or even therapeutic applications in diseases characterized by dysregulated apoptosis.

A comprehensive screening and mechanistic study approach would be vital to map the full pharmacological profile of this compound beyond the established effects of local anesthetics.

Development of Greener and More Efficient Synthetic Strategies

The synthesis of amides is one of the most frequently performed reactions in the pharmaceutical industry. rsc.org However, traditional methods often rely on stoichiometric coupling reagents that generate significant chemical waste, necessitating more sustainable and "green" alternatives. scispace.comresearchgate.net Future research on this compound should focus on developing environmentally benign and efficient synthetic routes.

Promising green chemistry approaches for the synthesis of anilides and related amides include:

Biocatalysis: The use of enzymes as catalysts offers mild reaction conditions and high selectivity. researchgate.net Nitrile hydratase enzymes, for example, have been merged with chemocatalysis in a one-pot system to produce amides. nih.gov Furthermore, rational engineering of nitrile synthetase enzymes has led to the creation of biocatalysts that halt the reaction at the amide stage, preventing further conversion to a nitrile, which could be a highly specific method for producing compounds like this compound. nih.gov

Photocatalysis: Visible-light photoredox catalysis provides a sustainable platform for activating organic molecules under mild conditions. nih.gov This has been applied to the synthesis of amides from alcohols and amines, representing a greener alternative to traditional oxidative methods. nih.gov

Solvent-Free and Microwave-Assisted Synthesis: Eliminating organic solvents is a key principle of green chemistry. Solvent-free methods, such as the direct heating of a triturated mixture of a carboxylic acid and urea (B33335) with a boric acid catalyst, have been developed for amide synthesis. researchgate.net Additionally, microwave-assisted synthesis using catalysts like ceric ammonium (B1175870) nitrate can dramatically reduce reaction times and energy consumption for direct amidation. mdpi.com

Novel Catalytic Systems: Recent advancements include the use of Covalent Organic Frameworks (COFs) as heterogeneous photocatalysts for synthesizing amides directly from alcohols, offering high efficiency and catalyst recyclability. dst.gov.in Another innovative approach uses isocyanides, alkyl halides, and water in a three-component reaction to rapidly form amides, a method that is both efficient and sustainable. catrin.com

Adopting these modern synthetic strategies would not only reduce the environmental impact of producing this compound for research purposes but could also provide more efficient and cost-effective manufacturing pathways should the compound prove to have therapeutic value.

Integration of Multi-Omics Data for System-Level Understanding

To gain a comprehensive understanding of the biological effects of this compound, a systems biology approach integrating various "omics" technologies is essential. This moves beyond a single target-based view to a holistic perspective of the compound's impact on cellular networks.

Future research should incorporate the following multi-omics strategies:

Proteomics: This technique can identify the full complement of proteins whose expression levels or post-translational modifications are altered by exposure to the compound. For example, iTRAQ proteomics analysis was used to study bupivacaine-induced neurotoxicity, identifying 241 differentially expressed proteins and highlighting the central role of the PI3K signaling pathway. nih.gov A similar approach for this compound could reveal its key molecular interaction networks and off-target effects. Another proteomics study of local anesthetics identified their impact on proteins involved in inflammation resolution, such as S100A8/9. plos.org

Metabolomics: As the downstream readout of cellular activity, the metabolome provides a functional snapshot of the physiological state. Nuclear Magnetic Resonance (NMR)-based metabolomics has been used to characterize the neurotoxic effects of articaine and lidocaine (B1675312) on neuronal cells by analyzing changes in intracellular and extracellular metabolites. mdpi.com A metabolomics study on lidocaine's effect on breast cancer cells revealed significant alterations in choline and glutaminolysis pathways. frontiersin.org Applying these techniques to this compound would elucidate its impact on cellular metabolism and potentially identify biomarkers of its activity or toxicity.

Transcriptomics: Analyzing changes in messenger RNA (mRNA) expression provides insights into the genetic pathways modulated by a compound. Toxicogenomic studies, a form of transcriptomics, have been used to assess the neurotoxicity of sustained-release formulations of local anesthetics by identifying patterns of gene expression associated with nerve injury. arxiv.org

By integrating data from proteomics, metabolomics, and transcriptomics, researchers can construct detailed models of the system-level response to this compound. This approach is crucial for predicting its efficacy, understanding potential side effects, and identifying novel mechanisms of action.

Leveraging Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new therapeutic agents. These computational tools can be leveraged in the future study of this compound and its analogs.

Key applications of AI and ML in this context include:

De Novo Drug Design: Generative AI algorithms can design novel molecules from scratch with desired properties. These models can be trained on vast datasets of known molecules and their activities to generate new chemical entities that are optimized for specific targets, improved potency, and better safety profiles.

Predictive Modeling: AI can be used to build models that predict various properties of a molecule, including its bioactivity, physicochemical properties, and potential toxicity. This allows for the rapid virtual screening of large compound libraries to prioritize candidates for synthesis and experimental testing, saving time and resources.

Target Identification and Validation: Machine learning algorithms can analyze large biological datasets (e.g., from multi-omics studies) to identify and validate novel drug targets. This could help to elucidate the primary and secondary targets of this compound.

Synthesis Planning: AI tools are being developed to predict viable synthetic routes for complex molecules. This can assist chemists in designing more efficient and sustainable methods for producing this compound and its derivatives.

By integrating AI and ML into the research workflow, scientists can more effectively explore the chemical space around this compound, design analogs with enhanced therapeutic properties, and predict their biological effects, thereby accelerating the path from initial discovery to potential clinical application.

常见问题

Basic Research Questions

Q. What analytical methods are recommended for quantifying purity and detecting impurities in prilocaine samples?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection, calibrated against USP reference standards for prilocaine and its related compounds (e.g., Related Compound A [o-toluidine hydrochloride] and Related Compound B [N-(4-methylphenyl) analog]). Impurity thresholds should adhere to pharmacopeial guidelines (≤1.0% for individual impurities) .

- Key Parameters : Mobile phase (e.g., phosphate buffer/acetonitrile gradient), column (C18), and detection wavelength (~254 nm).

Q. How can the mechanism of action of prilocaine as a local anesthetic be experimentally validated?

- Methodological Answer : Employ electrophysiological assays (e.g., patch-clamp) to measure sodium channel (SCNA) blockade in dissociated dorsal root ganglion neurons. Compare prilocaine’s inhibitory concentration (IC50) to lidocaine. For calcium channel (VDCC) modulation, use fluorometric intracellular calcium flux assays in HEK293 cells expressing Cav1.2 channels .

Q. What spectroscopic techniques are suitable for structural confirmation of prilocaine?

- Methodological Answer :

- NMR : Analyze ¹H/¹³C spectra for characteristic peaks (e.g., propylamino protons at δ 1.2–1.6 ppm, aromatic protons at δ 6.8–7.2 ppm) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 221.2 (C₁₃H₂₀N₂O) and fragmentation patterns .

Advanced Research Questions

Q. How should researchers design in vivo studies to evaluate prilocaine’s efficacy and safety?

- Methodological Answer :

- Model Selection : Rodent nerve blockade models (e.g., sciatic nerve inhibition assay) with controlled variables (concentration, pH, co-administration of vasoconstrictors like epinephrine).

- Dosage Optimization : Use dose-response curves to determine median effective dose (ED₅₀) and compare to clinical trial data (e.g., 1–3% solutions for dental anesthesia) .

- Safety Metrics : Monitor methemoglobinemia risk via spectrophotometric measurement of methemoglobin levels in blood samples .

Q. How can data discrepancies in prilocaine’s pharmacological activity be resolved?

- Methodological Answer :

- Impurity Profiling : Re-analyze batches showing inconsistent results using HPLC to detect trace Related Compound A (a known neurotoxic impurity) .

- Model-Specific Variability : Compare in vitro (cell-based) vs. ex vivo (nerve tissue) assays to identify differences in membrane permeability or metabolism .

Q. What strategies are effective for studying prilocaine’s metabolic pathways?

- Methodological Answer :

- In Vitro Metabolism : Incubate prilocaine with liver microsomes (human/rodent) and identify metabolites via LC-MS/MS. Key enzymes (e.g., CYP3A4) can be inhibited to elucidate pathways.

- Isotopic Labeling : Synthesize deuterated prilocaine to track metabolic products in urine/plasma .

Q. How does prilocaine’s stability vary under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation products (e.g., hydrolysis of the amide bond) via HPLC. Store samples in airtight containers at <25°C to minimize decomposition .

Q. What structural modifications enhance prilocaine’s sodium channel selectivity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。